Benzene-1,3,5-tricarbohydrazide

Overview

Description

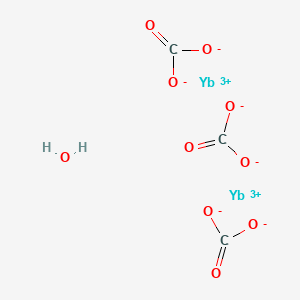

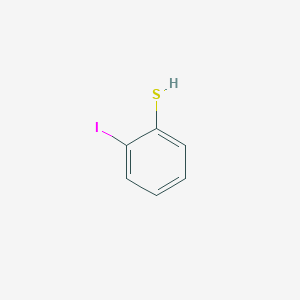

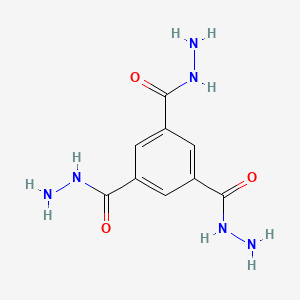

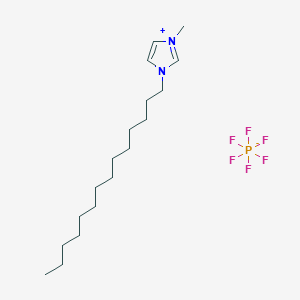

Benzene-1,3,5-tricarbohydrazide (BCTH), with CAS number 36997-31-6, is a compound that has three carboxylic acid trihydrazide groups sitting at the 1,3,5-positions of a benzene ring . It is a part of a star-shaped triphenylamine-benzene-1,3,5-tricarbohydrazide molecule that displays multifunctional optical properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of benzene-1,3,5-tricarboxamides . The process starts from commercially available 5-aminoisophthalic acid, which eliminates the statistical reactions and reduces the number of synthetic steps .Molecular Structure Analysis

The molecule has a twisted molecular conformation . The design of peripheral triphenylamine units and a central benzene connected with hydrazide groups leads to the formation of rare polymorphic properties .Chemical Reactions Analysis

The molecule displays multifunctional optical properties . Two polymorphs with different fluorescence colors exhibited bathochromic mechanofluorochromic activities with high contrast due to a crystalline-to-amorphous transition .Physical and Chemical Properties Analysis

This compound has a melting point of 300 °C (decomp) and a predicted density of 1.466±0.06 g/cm3 .Scientific Research Applications

Nanoparticle Composite Materials

- Ru Nanoparticles-Loaded Covalent Organic Framework: A study by Chen et al. (2018) highlights the synthesis of a covalent organic framework using benzene-1,3,5-tricarbohydrazide, which was used to load Ru nanoparticles. This composite material significantly promotes solvent-free one-pot tandem synthesis of imine products under air (Gong‐Jun Chen et al., 2018).

Supramolecular Chemistry and Nanotechnology

- Versatility in Supramolecular Chemistry: Cantekin et al. (2012) reviewed the importance of benzene-1,3,5-tricarboxamides in various scientific disciplines including nanotechnology and polymer processing. Their self-assembly into one-dimensional nanometer-sized rod-like structures is particularly noted (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Optical and Multifunctional Properties

- Star-Shaped Fluorescent Molecule: Feng et al. (2020) discovered that a molecule combining triphenylamine and this compound exhibits multifunctional optical properties, including bathochromic mechanofluorochromic activities, due to its unique polymorphic properties (Xin Feng et al., 2020).

Heterogeneous Catalysis

- Amide Functionalized Covalent Organic Frameworks: A study by Li et al. (2019) utilized benzene-1,3,5-tricarboxamides for constructing covalent organic frameworks with crystallinity. These frameworks were effective catalysts for Knoevenagel condensation (Yang Li et al., 2019).

Molecular Synthesis and Catalysis

Efficient Catalyst for Synthesis

Karimi-Jaberi et al. (2012) used a derivative of this compound as an efficient catalyst in the synthesis of certain derivatives, highlighting its utility in organic synthesis (Z. Karimi-Jaberi et al., 2012).

Molybdenum(VI) Complexes

Research by Maurya et al. (2023) discusses the creation of trinuclear dioxidomolybdenum(VI) complexes derived from this compound. These complexes have been studied for their catalytic activity (M. Maurya et al., 2023).

Framework Structures and Synthesis

- Honeycomb-Like Layered Zirconium Phosphonate Framework: Taddei et al. (2014) synthesized a new zirconium phosphonate using a derivative of this compound. This material featured a honeycomb-like structure and exceptional thermal stability and hydrolysis resistance (M. Taddei et al., 2014).

Mechanism of Action

Target of Action

Benzene-1,3,5-tricarbohydrazide is a multifunctional compound with a wide range of applications. It is primarily used in the formation of covalent organic frameworks (COFs) and polymers . The compound’s primary targets are the molecular structures it interacts with during the formation of these materials .

Mode of Action

The compound’s mode of action is primarily through its interaction with other molecules in the formation of polymers and COFs . The design of peripheral triphenylamine units and a central benzene connected with hydrazide groups leads to the formation of rare polymorphic properties in the presence of multiple flexible chains .

Biochemical Pathways

These materials have a wide range of applications, including the creation of high-performance polymers, polyurethane elastomers, and adhesives .

Pharmacokinetics

It is known that the compound has a high thermal stability .

Result of Action

The result of this compound’s action is the formation of materials with unique properties. For example, a star-shaped molecule with a twisted molecular conformation was found to display amazing multifunctional optical properties . Additionally, covalent organic gels prepared from this compound showed great stability in acidic media .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound has been found to display high thermal stability, suggesting that it can maintain its functionality even in high-temperature environments . Furthermore, covalent organic gels prepared from this compound showed great stability in acidic media , indicating that the compound’s action can be influenced by the pH of the environment.

Biochemical Analysis

Biochemical Properties

Benzene-1,3,5-tricarbohydrazide has been found to interact with various biomolecules, leading to the formation of rare polymorphic properties . The design of peripheral triphenylamine units and a central benzene connected with hydrazide groups leads to these interactions .

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a fluorescent probe for the detection and bioimaging of lipid droplets in living cells . It influences cell function by enabling the detection of lipid droplets, which are essential components of cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its unique molecular conformation . It displays multifunctional optical properties, which are believed to be due to the design of peripheral triphenylamine units and a central benzene connected with hydrazide groups .

Temporal Effects in Laboratory Settings

Its stability and degradation are likely to be influenced by its unique molecular structure .

Metabolic Pathways

The involvement of this compound in metabolic pathways is primarily seen in its role as a fluorescent probe for the detection of lipid droplets . Lipid droplets play a crucial role in cellular metabolism, and the ability to detect them can provide valuable insights into metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its role as a fluorescent probe for the detection of lipid droplets . Lipid droplets are typically found in the cytoplasm of cells, suggesting that this compound may also be localized in this region .

Properties

IUPAC Name |

benzene-1,3,5-tricarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O3/c10-13-7(16)4-1-5(8(17)14-11)3-6(2-4)9(18)15-12/h1-3H,10-12H2,(H,13,16)(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBHRGAIQJFCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)NN)C(=O)NN)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252329 | |

| Record name | 1,3,5-Benzenetricarboxylic acid, trihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36997-31-6 | |

| Record name | 1,3,5-Benzenetricarboxylic acid, trihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36997-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Benzenetricarboxylic acid, trihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde](/img/structure/B3069250.png)